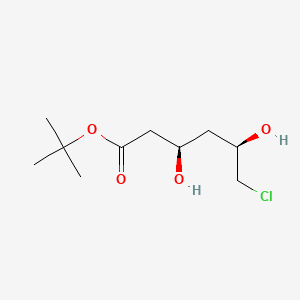
tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is a chemical compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of the corresponding hexanoic acid derivative. One common method is the reaction of (3R,5R)-6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
科学的研究の応用
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate depends on its specific application. In the context of drug development, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved would be specific to the final active compound derived from this precursor.
類似化合物との比較
Similar Compounds
Tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate: Another tert-butyl ester with a cyano group instead of a chlorine atom.
Tert-butyl (3R,5R)-6-bromo-3,5-dihydroxyhexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The specific arrangement of functional groups also makes it a valuable intermediate in the synthesis of various complex molecules.
特性
分子式 |
C10H19ClO4 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
FIKPWJZUGTVXCO-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@H](CCl)O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

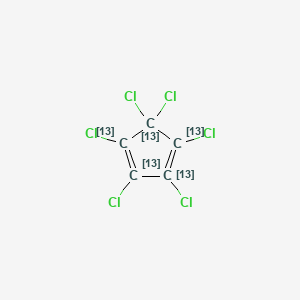
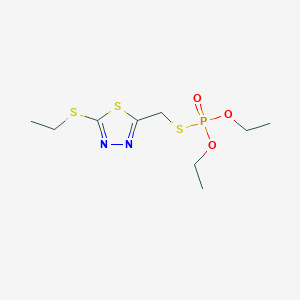
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
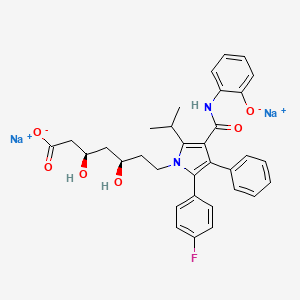

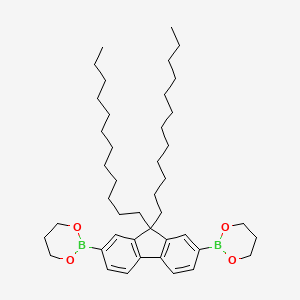
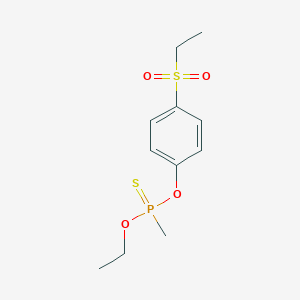

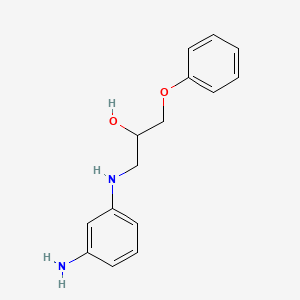
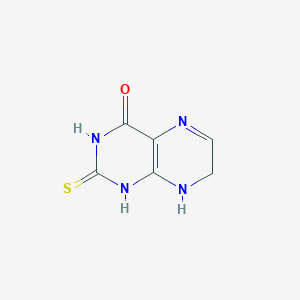
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
